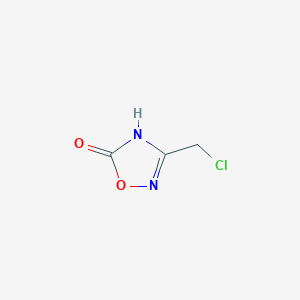amine hydrochloride CAS No. 1049803-05-5](/img/structure/B2744179.png)
[2-(1H-Indol-3-yl)ethyl](pyridin-4-ylmethyl)amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-(1H-Indol-3-yl)ethylamine hydrochloride” is a biochemical used for proteomics research . It has a molecular weight of 287.79 and a molecular formula of C16H17N3 HCl .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES notation: C1=CC=C2C (=C1)C (=CN2)CCNCC3=CN=CC=C3.Cl .Aplicaciones Científicas De Investigación
Antiallergic Compounds
Research by Menciu et al. (1999) explored compounds similar to 2-(1H-Indol-3-yl)ethylamine hydrochloride for their potential as antiallergic agents. They synthesized a range of N-(pyridin-4-yl)-(indol-3-yl)alkylamides, including ethyl (2-methyindol-3-yl)acetates and ethyl (indol-3-yl)alkanoates. These compounds were evaluated for antiallergic potency, leading to the selection of N-(pyridin-4-yl)-[1-(4-fluorobenzyl)indol-3-yl]acetamide as a potent antiallergic compound (Menciu et al., 1999).
Catalysts in Organic Synthesis
Singh et al. (2017) synthesized compounds with an indole core, like 1-Pyridin-2-ylmethyl-1H-indole-3-carbaldehyde, which were used to create palladacycles. These palladacycles were effective as catalysts in organic reactions like the Suzuki–Miyaura coupling and allylation of aldehydes. This research demonstrates the utility of indole core-containing compounds as catalysts in organic synthesis (Singh et al., 2017).
Novel Synthetic Methods
Garzón and Davies (2014) reported the use of pyridinium N-(heteroaryl)aminides, similar in structure to 2-(1H-Indol-3-yl)ethylamine hydrochloride, in gold-catalyzed formal [3 + 2]-dipolar cycloadditions. This method provided access to various imidazo-fused heteroaromatics, demonstrating the compound's utility in novel synthetic approaches (Garzón & Davies, 2014).
Formation of Polysubstituted Pyrroles
Kobayashi et al. (2006) conducted research on the synthesis of 9-dialkylamino-9H-pyrrolo[1,2-a]indoles, involving secondary amine hydrochlorides similar to 2-(1H-Indol-3-yl)ethylamine hydrochloride. This work highlights the compound's relevance in the synthesis of complex pyrrole structures (Kobayashi et al., 2006).
Allosteric Modulation of Receptors
Price et al. (2005) investigated compounds with structures related to 2-(1H-Indol-3-yl)ethylamine hydrochloride for their allosteric modulation properties on the cannabinoid CB1 receptor. This research is significant in understanding the receptor's pharmacology and potential therapeutic applications (Price et al., 2005).
Safety and Hazards
Propiedades
IUPAC Name |
2-(1H-indol-3-yl)-N-(pyridin-4-ylmethyl)ethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3.ClH/c1-2-4-16-15(3-1)14(12-19-16)7-10-18-11-13-5-8-17-9-6-13;/h1-6,8-9,12,18-19H,7,10-11H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMASMXLMZKYETH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCNCC3=CC=NC=C3.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

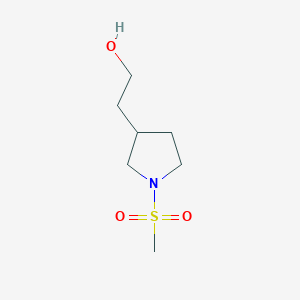
![4-((3-Methyl-6-phenylimidazo[2,1-b]thiazol-2-yl)methyl)morpholine](/img/structure/B2744098.png)
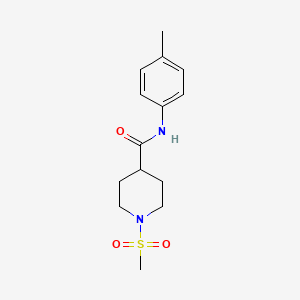
![3-(2-hydroxyethyl)-2-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2744100.png)
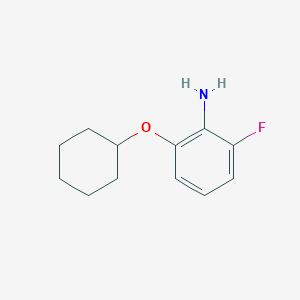
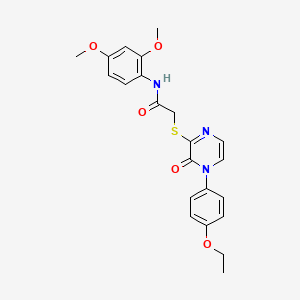
![N-(2,2-diethoxyethyl)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2744109.png)




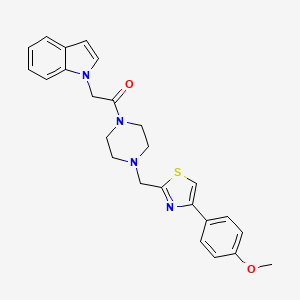
![9-(4-bromophenyl)-1,7-dimethyl-3-(3-phenylpropyl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B2744116.png)
